2-(Hydroxymethyl)hexanoic acid
Description
Significance of Branched Hydroxy Carboxylic Acids in Organic Synthesis
Branched hydroxy carboxylic acids represent a pivotal class of organic molecules that serve as versatile building blocks in the synthesis of a wide array of complex chemical structures. Their importance is underscored by the prevalence of this motif in numerous natural products, pharmaceuticals, and advanced materials. The presence of both a carboxylic acid and a hydroxyl group, coupled with a branched alkyl chain, imparts a unique combination of reactivity, chirality, and steric influence that is highly sought after in synthetic chemistry.
These bifunctional compounds are instrumental as chiral precursors, where the stereochemistry of the hydroxyl group can be leveraged to introduce chirality into target molecules, a critical aspect in the development of enantiomerically pure drugs. researchgate.net The carboxylic acid and hydroxyl moieties can be selectively modified, allowing for a stepwise and controlled elaboration of the molecular framework. Furthermore, the branched nature of the alkyl chain can influence the physical and biological properties of the final products, such as solubility, crystallinity, and bioactivity. The biotechnological production of oxo- and hydroxy-carboxylic acids under environmentally benign conditions is also an area of active research, highlighting their role as promising "green" building blocks. nih.gov
Structural Characteristics and Chemical Reactivity Profile of 2-(Hydroxymethyl)hexanoic Acid
This compound, with the chemical formula C₇H₁₄O₃, is a chiral molecule featuring a hexanoic acid backbone with a hydroxymethyl group at the α-carbon. nih.gov This substitution creates a stereocenter at the second carbon position, leading to the existence of (R)- and (S)-enantiomers. The presence of the polar carboxyl and hydroxyl groups confers a degree of water solubility and the ability to participate in hydrogen bonding.
The chemical reactivity of this compound is dictated by its two primary functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can participate in etherification and esterification reactions. The proximity of the hydroxyl and carboxyl groups can also lead to intramolecular reactions, such as the formation of lactones under certain conditions.
For a structurally similar compound, 2-ethyl-2-(hydroxymethyl)hexanoic acid, the hydroxymethyl group can be oxidized to a carboxyl group, leading to a dicarboxylic acid, or it can undergo nucleophilic substitution. The carboxyl group of this analog can be reduced to an alcohol. The steric hindrance provided by the α-substituents can influence the rate and outcome of these reactions.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 146.18 g/mol | PubChem nih.gov |
| Molecular Formula | C₇H₁₄O₃ | PubChem nih.gov |
| XLogP3 | 1.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
| Exact Mass | 146.094294304 Da | PubChem nih.gov |
| Topological Polar Surface Area | 57.5 Ų | PubChem nih.gov |
Note: The data in this table is computationally generated.
Overview of Research Trajectories Involving this compound as a Synthetic Target and Intermediate
Research involving this compound and its analogs has primarily focused on their synthesis and utilization as intermediates in the preparation of more complex molecules. The development of stereoselective synthetic routes to access enantiomerically pure forms of these compounds is a significant area of investigation.
As a synthetic target, the focus has been on developing efficient methods for its preparation. For instance, a patented method for the synthesis of the related compound, (+)S-2-hydroxy-2-methyl-hexanoic acid, involves an asymmetric halolactonization reaction using L-proline as a chiral auxiliary. google.com This multi-step process starts from 2-methylene-hexanoyl chloride and proceeds through a bromolactone intermediate to yield the final chiral hydroxy acid. google.com Such methodologies could potentially be adapted for the synthesis of enantiopure this compound.
As a synthetic intermediate, this compound and its derivatives are valuable precursors. The bifunctional nature of the molecule allows it to be incorporated into larger structures, such as polymers and pharmacologically active compounds. For example, the related compound 2-ethyl-2-(hydroxymethyl)hexanoic acid serves as a building block in organic synthesis for creating more complex molecules for pharmaceuticals and agrochemicals. Its application in the synthesis of polymers, where the di-functionality can be used to create polyester (B1180765) or polyamide chains, is another area of potential research. While specific industrial applications for this compound are not extensively documented, its structural features make it a candidate for the production of fine chemicals.
Structure
3D Structure
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)hexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
ICBHDGOFKNWYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxymethyl Hexanoic Acid
Classical Retrosynthetic Strategies and Practical Syntheses
Classical synthetic approaches to 2-(hydroxymethyl)hexanoic acid often rely on the hydrolysis of ester precursors or the reduction of related functional groups.
Ester Hydrolysis Pathways for this compound Derivatives
A common and straightforward method for the preparation of this compound involves the hydrolysis of its corresponding esters. This reaction is typically carried out under basic or acidic conditions. For instance, the ethyl ester of this compound can be converted to the parent carboxylic acid. sci-hub.ru The process often involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to protonate the carboxylate and yield the final product. nih.gov The progress of the reaction can be monitored by observing the formation of water during the reaction. google.com
Another example involves the hydrolysis of the nitrile functionality of (R)-3-(hydroxymethyl)hexanenitrile using sodium hydroxide to yield (R)-3-(hydroxymethyl)hexanoic acid. nih.govacs.org This subsequent hydrolysis step is crucial in multi-step syntheses where the nitrile group serves as a precursor to the carboxylic acid.
| Starting Material | Reagents | Product | Reference |
| Ethyl 2-(hydroxymethyl)hexanoate | NaOH, H₂O then H⁺ | This compound | sci-hub.ru |
| (R)-3-(Hydroxymethyl)hexanenitrile | NaOH, H₂O | (R)-3-(Hydroxymethyl)hexanoic acid | nih.govacs.org |
Reductive Transformations of Precursor Compounds
Reductive methods provide another avenue for the synthesis of this compound. These strategies typically involve the reduction of a more oxidized precursor, such as an aldehyde or a derivative thereof.
One notable example is the enzymatic reduction of 2-formylhexanoic acid ester to produce the corresponding hydroxymethyl hexanoic acid ester. sci-hub.ru This biotransformation can be carried out using whole-cell systems, such as specific strains of microorganisms. sci-hub.ru For example, the reduction of (R)-2-formyl propionic acid has been reported to yield the corresponding (R)-2-hydroxymethyl propionic acid ethyl ester in good yields. sci-hub.ru
Chemical reduction methods are also employed. For instance, the carboxyl group of a carboxylic acid can be reduced to form an alcohol. A patented process describes the reduction of a mixed anhydride (B1165640) of (R)-2-(2-(C₁-C₄ alkoxy)-2-oxoethyl)pentanoic acid with sodium borohydride (B1222165) to yield methyl (R)-3-(hydroxymethyl)hexanoate. google.com This intermediate can then undergo acid-catalyzed cyclization. google.comgoogle.com
Enantioselective and Diastereoselective Synthetic Routes
The synthesis of specific enantiomers of this compound is of significant interest, particularly for pharmaceutical applications. This has led to the development of various asymmetric and stereoselective synthetic methods.
Asymmetric Synthesis Approaches to this compound Enantiomers
Asymmetric synthesis aims to create a specific stereoisomer of a molecule. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.
One approach involves the asymmetric alkylation of a precursor. For example, the stereoselective alkylation of propionic anhydride using a chiral auxiliary like (+)-pseudoephedrine can be used to introduce chirality. Another strategy is the palladium-catalyzed alkylation of lactic acid with the assistance of an 8-aminoquinoline (B160924) auxiliary, providing access to chiral α-hydroxy acids. rsc.org
Chiral Auxiliary and Ligand-Controlled Methods
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries used in various stereoselective transformations, including alkylation reactions. wikipedia.org Pseudoephedrine can also be used as a chiral auxiliary, where it is reacted with a carboxylic acid to form an amide. wikipedia.org The subsequent alkylation of the enolate is directed by the chiral auxiliary, leading to a specific stereoisomer. wikipedia.org
Ligand-controlled methods involve the use of chiral ligands in combination with a metal catalyst to induce asymmetry. Phosphinooxazoline (PHOX) ligands, for instance, are effective in palladium-catalyzed asymmetric allylic substitutions. researchgate.net
Enzymatic Resolution Techniques for Racemic Mixtures
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. google.com This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer, allowing for the separation of the two. almacgroup.comresearchgate.net
Lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), are widely used for the kinetic resolution of racemic esters. researchgate.netrsc.orgvulcanchem.com In a typical kinetic resolution, the enzyme catalyzes the hydrolysis or transesterification of one enantiomer of a racemic ester at a much higher rate than the other. almacgroup.comamanote.com For example, the kinetic resolution of racemic 2-(1H-imidazol-yl)cycloalkanols has been achieved using lipase-catalyzed reactions. acs.org This approach allows for the isolation of one enantiomer as the unreacted ester and the other as the hydrolyzed acid, both with high enantiomeric excess. almacgroup.com
Microbial asymmetric oxidation is another enzymatic approach. For instance, Acetobacter pasteurianus and Pseudomonas putida have been used for the S- and R-selective oxidation of 2-butyl-1,3-propanediol to produce the corresponding enantiomers of 2-hydroxymethylhexanoic acid. researchgate.net Under optimized conditions, significant quantities of the desired enantiomer with high enantiomeric excess can be produced. researchgate.net
| Method | Enzyme/Catalyst | Substrate | Product(s) | Key Findings | Reference |
| Kinetic Resolution | Candida antarctica lipase B (Novozym 435) | Racemic esters of this compound | Enantiomerically enriched acid and ester | Achieves high enantiomeric excess (>90%) for the (R)-enantiomer. | vulcanchem.com |
| Microbial Oxidation | Acetobacter pasteurianus IAM 12073 | 2-Butyl-1,3-propanediol | (S)-2-Hydroxymethylhexanoic acid | Produced 12.0 g/L with 89% e.e. | researchgate.net |
| Microbial Oxidation | Pseudomonas putida IFO 3738 | 2-Butyl-1,3-propanediol | (R)-2-Hydroxymethylhexanoic acid | Produced 5.1 g/L with 94% e.e. | researchgate.net |
| Enzymatic Reduction | Whole-cell biocatalyst | 2-Formylhexanoic acid ester | (R)-2-Hydroxymethyl hexanoic acid ethyl ester | Achieved 55% isolated yield with >95% e.e. | sci-hub.ru |
Catalytic Strategies in the Synthesis of this compound
Catalysis plays a pivotal role in the synthesis of this compound, offering pathways that are often more efficient and selective than stoichiometric methods. Both transition metal-catalyzed reactions and organocatalytic transformations have been explored for its preparation.
Transition metal catalysts are instrumental in several synthetic approaches to this compound and its derivatives. Ruthenium-based catalysts, for instance, have been utilized for the dehydrogenative oxidation of primary alcohols to carboxylic acids. dtu.dk While not a direct synthesis of this compound, this methodology is relevant to the formation of the carboxylic acid functionality from an alcohol precursor. For example, a ruthenium N-heterocyclic carbene complex can catalyze the conversion of various primary alcohols to their corresponding carboxylic acids. dtu.dk
Silver catalysts have also shown efficacy in related transformations. For instance, nano-silver supported on sulfonated graphene has been used to catalyze the oxidation of isooctylaldehyde to isooctanoic acid (2-ethylhexanoic acid), a structurally related branched-chain carboxylic acid. google.com This highlights the potential of silver-based systems in the oxidation of aldehydes to carboxylic acids, a key step in some synthetic routes to this compound.
Bimetallic catalysts, such as those containing cobalt and nickel, have been developed for the hydrogenation of related furan-based platform molecules, which can be precursors to linear C6 compounds like hexanediol, a potential starting material for this compound. researchgate.netresearchgate.net
Here is a table summarizing some transition metal-catalyzed reactions relevant to the synthesis of this compound and related compounds:
| Catalyst System | Reactant | Product | Reaction Type | Reference |
| Ruthenium N-heterocyclic carbene complex | Primary alcohol | Carboxylic acid | Dehydrogenative oxidation | dtu.dk |
| Nano-silver/sulfonated graphene | Isooctylaldehyde | Isooctanoic acid | Oxidation | google.com |
| Cobalt-Nickel (CoNi) alloy | 5-Hydroxymethylfurfural (B1680220) (HMF) | 2,5-Bis-(hydroxymethyl)tetrahydrofuran (BHMTHF) | Hydrogenation | researchgate.net |
Organocatalysis, which utilizes small organic molecules as catalysts, presents an attractive alternative to metal-based catalysis, often avoiding issues of metal toxicity and cost. L-proline, a naturally occurring amino acid, has been employed as a chiral organocatalyst in the synthesis of related hydroxy acids. google.com For example, it can be used to facilitate an asymmetric halolactonization reaction, a key step in producing a stereospecific intermediate for prostaglandin (B15479496) analogs. google.com This approach involves the reaction of 2-methylene-hexanoyl chloride with L-proline. google.com
The following table outlines some organocatalytic transformations relevant to the synthesis of hydroxy acids:
| Organocatalyst | Reactant | Product | Reaction Type | Reference |
| L-proline | 2-Methylene-hexanoyl chloride | (+)S-2-hydroxy-2-methyl-hexanoic acid intermediate | Asymmetric halolactonization | google.com |
| Nucleophile | Aldehyde acid | Bicyclic β-lactone | Nucleophile-Catalyzed Aldol-Lactonization (NCAL) | orgsyn.org |
Atom Economy and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. Atom economy, a concept developed by Barry Trost, is a key metric in this regard, aiming to maximize the incorporation of all materials used in the process into the final product. acs.org
Synthetic strategies that employ addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. dokumen.pub In the context of this compound synthesis, routes that minimize the use of protecting groups and stoichiometric reagents are preferred. acs.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, often aligns well with green chemistry principles. acs.org For instance, the enzymatic reduction of 2-formylhexanoic acid ester to hydroxymethyl hexanoic acid ester has been demonstrated, although it may produce side products like hexanoic acid. sci-hub.ru The use of whole-cell biocatalysts, such as Gluconobacter oxydans, for the oxidation of diols can also be a green approach to producing hydroxy acids. researchgate.net
The development of sustainable synthetic routes from renewable resources is another important aspect of green chemistry. researchgate.net For example, 5-(hydroxymethyl)furfural (HMF), a platform chemical derived from biomass, can be converted to intermediates that could potentially be used to synthesize this compound. researchgate.net
The following table summarizes the application of green chemistry principles in relevant synthetic transformations:
| Green Chemistry Principle | Application Example | Description | Reference |
| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. | Addition reactions are 100% atom economical. | acs.orgdokumen.pub |
| Use of Renewable Feedstocks | Synthesis of chemical building blocks from biomass. | Production of 5-hydroxymethylfurfural (HMF) from fructose. | researchgate.net |
| Biocatalysis | Employing enzymes for chemical transformations. | Enzymatic reduction of 2-formylhexanoic acid ester. | sci-hub.ru |
| Catalysis | Using catalysts to improve reaction efficiency and reduce waste. | Transition metal and organocatalytic strategies. | dtu.dkgoogle.com |
Chemical Transformations and Derivatizations of 2 Hydroxymethyl Hexanoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key site for transformations such as esterification, amidation, reduction, and conversion to more reactive derivatives like acid halides and anhydrides.
Esterification and Amidation Reactions
The carboxylic acid moiety of 2-(hydroxymethyl)hexanoic acid can readily undergo esterification with various alcohols or amidation with amines, typically requiring acid catalysis or conversion to a more reactive acyl derivative. These reactions are fundamental in creating a diverse range of derivative compounds. For instance, the ethyl ester of (R)-2-(hydroxymethyl)hexanoic acid has been produced through the enzymatic reduction of its corresponding keto-ester precursor. sci-hub.ru
Amidation can be achieved by reacting the acid with an amine in the presence of a condensing agent. A related patented method describes the condensation of a protected (R)-3-hydroxymethyl-hexanoic acid with (S)-2-aminobutanamide to form the corresponding amide, a key step in the synthesis of certain pharmaceutical compounds. google.com This highlights how the carboxylic acid function serves as a handle for coupling with amine-containing molecules. google.com
Table 1: Examples of Esterification and Amidation Reactions
| Reaction Type | Reactants | Product | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Amidation | (R)-3-(protected hydroxymethyl)-hexanoic acid, (S)-2-aminobutanamide | (R)-3-(protected hydroxymethyl)-hexanoic acid-[(S)-1-carbamoyl-propyl]-amide | Condensing agent | google.com |
| Esterification | 2-Ethyl-2-(hydroxymethyl)hexanoic acid | Polymer esters | Diols (e.g., pentaerythritol), Cross-linking agents | ontosight.ai |
Reduction to Alcohols and Aldehydes
The carboxylic acid group can be reduced to a primary alcohol, converting this compound into the corresponding diol, 2-(hydroxymethyl)hexan-1-ol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, although other hydrides like sodium borohydride (B1222165) (NaBH₄) in specific solvent systems can also be employed. The catalytic hydrogenation of carboxylic acids to alcohols is another established method, often utilizing heterogeneous or homogeneous catalysts under hydrogen pressure. tue.nl The reduction proceeds via the intermediate aldehyde, which is usually not isolated as it is rapidly reduced further to the alcohol.
Formation of Acid Halides and Anhydrides
For enhanced reactivity in nucleophilic acyl substitution reactions, this compound can be converted into an acid halide. The most common method for preparing acid chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org Alternatively, oxalyl chloride or phosphorus tribromide (PBr₃) can be used to form the corresponding acid chloride or acid bromide, respectively. libretexts.org These acid halides are versatile intermediates. For example, they can react with a carboxylate anion to form an acid anhydride (B1165640), which can be either symmetrical or unsymmetrical. libretexts.orglibretexts.org
Reactions at the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group offers another site for chemical modification, primarily through oxidation or substitution reactions like halogenation.
Oxidation Reactions
The hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, yielding a dicarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (chromium trioxide in sulfuric acid) typically lead to the formation of the corresponding dicarboxylic acid. For instance, the oxidation of the related 2-ethyl-2-(hydroxymethyl)hexanal to the carboxylic acid has been achieved with high yields using these reagents.
Selective oxidation to the aldehyde requires milder conditions to prevent over-oxidation. Furthermore, biocatalytic methods have been developed for the asymmetric oxidation of diols to chiral hydroxyalkanoic acids. tandfonline.com For example, microorganisms like Rhodococcus sp. 2N have shown the ability to oxidize a single hydroxymethyl group in 2,2-disubstituted-1,3-propanediols, demonstrating a pathway for selective oxidation. tandfonline.com
Table 2: Oxidation of the Hydroxymethyl Group
| Oxidizing Agent | Product | Typical Conditions | Yield | Reference |
|---|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Dicarboxylic Acid | Acidic media, 60–80°C | 85–95% | |
| Jones Reagent (CrO₃/H₂SO₄) | Dicarboxylic Acid | 0–5°C | 85–95% | |
| Rhodococcus sp. 2N | Monocarboxylic Acid (from diol) | Whole-cell reaction, 30°C, pH 8.0 | - | tandfonline.com |
Halogenation of the Hydroxymethyl Group
The hydroxyl group can be replaced by a halogen atom, such as chlorine or bromine, to form a halomethyl derivative. This transformation typically involves reacting the alcohol with a suitable halogenating agent. A patented process describes the reaction of an amide derivative of (R)-3-hydroxymethyl-hexanoic acid with a chlorinating reagent to produce the corresponding (R)-3-chloromethyl-hexanoic acid amide. google.com This substitution reaction is a key step in certain multi-step syntheses and is often carried out in solvents like dichloromethane (B109758) or tetrahydrofuran. google.com While direct halogenation of the hydroxymethyl group of the parent acid is feasible, protecting the carboxylic acid moiety first may be necessary to prevent side reactions. Alternative halogenating systems, such as trimethylbromosilane (TMSBr), have also been explored for similar transformations.
Ether and Ester Formation from the Hydroxyl Group
The primary alcohol of this compound is amenable to both etherification and esterification reactions, yielding a variety of derivatives. These transformations can be achieved through both classical chemical methods and biocatalytic approaches.
Etherification: The hydroxyl group can be converted to an ether, for instance, through reaction with an alcohol under appropriate conditions. One documented example is the formation of 2-(ethoxymethyl)hexanoic acid from the reaction of this compound with ethanol (B145695) vulcanchem.com. While specific industrial conditions are proprietary, this transformation typically requires an acid catalyst and conditions that favor dehydration.
Esterification: The formation of esters from the hydroxyl group is a common derivatization. Standard acid-catalyzed esterification (Fischer esterification) with a carboxylic acid can be employed. To achieve high yields, the equilibrium of the reaction must be shifted toward the product. This can be accomplished by using a large excess of one of the reactants or by removing water as it is formed during the reaction umass.edu.
More advanced and selective methods include chemoenzymatic processes. The use of lipases, such as Novozym 435, has proven effective for the esterification of similar polyol compounds, like 2,5-bis(hydroxymethyl)furan, with fatty acids such as hexanoic acid researchgate.netcsic.es. These enzymatic reactions are often carried out in organic solvents like 2-methyltetrahydrofuran (B130290) (2-MTHF) and may require the use of molecular sieves to remove water, thereby driving the reaction to completion and achieving high yields csic.es. A significant application of this approach is in the biocatalytic production of the ethyl ester of (R)-2-(hydroxymethyl)hexanoic acid sci-hub.ru.
| Reaction Type | Reactant | Product | Method | Key Findings/Conditions | Reference |
|---|---|---|---|---|---|
| Etherification | Ethanol | 2-(Ethoxymethyl)hexanoic acid | Chemical Synthesis | Direct etherification of the hydroxyl group. | vulcanchem.com |
| Esterification | Ethanol | (R)-2-(Hydroxymethyl)hexanoic acid ethyl ester | Biocatalysis (Whole-cell) | Enzymatic reduction of the corresponding 2-formyl hexanoic acid ester; achieves >95% enantiomeric excess (ee). | sci-hub.ru |
| Esterification | Hexanoic acid | Diester of 2,5-bis(hydroxymethyl)furan (analogous reaction) | Biocatalysis (Novozym 435) | Reaction in 2-MTHF with molecular sieves to remove water, resulting in 99% yield after 11 hours. | csic.es |
Stereochemical Implications of Derivatization Reactions
The C2 position of this compound is a stereocenter, meaning the molecule exists as two enantiomers: (R)-2-(hydroxymethyl)hexanoic acid and (S)-2-(hydroxymethyl)hexanoic acid. Derivatization reactions can proceed with stereoselectivity, or they can be used to resolve a racemic mixture.
A prominent example of a stereoselective reaction is the biocatalytic production of (R)-2-hydroxymethyl hexanoic acid ethyl ester. In a process developed by Lonza, a whole-cell biotransformation is used to reduce 2-formyl hexanoic acid ester. This enzymatic reduction is highly stereoselective, yielding the (R)-enantiomer of the hydroxymethyl product with an enantiomeric excess greater than 95% sci-hub.ru. The final product was isolated with a 55% yield after distillation sci-hub.ru. This demonstrates the utility of biocatalysis in accessing enantiopure forms of chiral building blocks.
In related syntheses of chiral acids, stereochemical control is often a key challenge. For instance, the synthesis of the analogous (R)-3-(hydroxymethyl)hexanoic acid has been achieved through the stereoselective separation of a racemic mixture using a chiral resolving agent, (1R,2S)-2-amino-1,2-diphenylethanol nih.gov. Similarly, asymmetric halolactonization reactions, which proceed via a cyclic intermediate, have been used to synthesize stereospecific intermediates for complex molecules, often employing chiral agents like L-proline to direct the stereochemical outcome . While not directly applied to this compound in the literature reviewed, these methods represent established strategies for controlling stereochemistry in similar structures.
| Starting Material | Product | Reaction Type | Stereochemical Outcome | Reagents/Catalyst | Reference |
|---|---|---|---|---|---|
| 2-Formyl hexanoic acid ester | (R)-2-(Hydroxymethyl)hexanoic acid ethyl ester | Enzymatic Reduction | >95% enantiomeric excess (ee) | Whole-cell biotransformation (Lonza process) | sci-hub.ru |
| Racemic 3-(Hydroxymethyl)hexanoic acid (analogous compound) | (R)-3-(Hydroxymethyl)hexanoic acid | Stereoselective Separation (Resolution) | Enantiopure (R)-acid | (1R,2S)-2-Amino-1,2-diphenylethanol | nih.gov |
| 2-Methylene hexanoic acid amide of L-proline (related precursor) | Bromolactone intermediate | Asymmetric Bromolactonization | Stereospecific intermediate formation | N-Bromosuccinimide (NBS) |
Functional Group Interconversions on the Hexyl Chain
While the primary reactivity of this compound is centered on its carboxyl and hydroxyl functional groups, transformations on the hexyl chain are also possible, though less commonly explored. These interconversions can modify the aliphatic backbone of the molecule.
One such transformation is halogenation. For instance, a method for producing 2-(bromomethyl)-2-butylhexanoic acid involves the bromination and subsequent hydrolysis of 2-butyl-2-(hydroxymethyl)hexanenitrile (B2434341) using hydrobromic acid at elevated temperatures (130–135°C) . This reaction effectively replaces the hydroxyl group with a bromine atom on the methyl substituent at the C2 position.
Another potential transformation is decarboxylative halogenation, a process that converts a carboxylic acid into an organic halide with the loss of carbon dioxide, resulting in a shorter alkyl chain acs.orgnih.gov. This reaction typically proceeds via a radical mechanism. Applying this to this compound would theoretically yield a 1-halo-1-(hydroxymethyl)pentane, effectively transforming the hexyl-derived portion of the molecule. However, the presence of the hydroxymethyl group could lead to side reactions or racemization at the stereocenter under radical conditions . The successful application of this method would depend on carefully controlled reaction conditions to achieve the desired selectivity.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Incorporation of 2-(Hydroxymethyl)hexanoic Acid into Heterocyclic Systems
The dual functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The carboxylic acid and hydroxymethyl groups can participate in a variety of cyclization reactions, leading to the formation of diverse ring systems.
Synthesis of 1,5-Benzothiazepin-4(5H)-ones Utilizing this compound Derivatives
A notable application of this compound derivatives is in the synthesis of 1,5-benzothiazepin-4(5H)-ones, a class of heterocyclic compounds with significant therapeutic potential. For instance, derivatives of this compound have been instrumental in the multi-step synthesis of novel 1,5-benzothiazepin-4(5H)-one derivatives. growingscience.comresearchgate.net
The synthetic journey commences with the selective reduction of a malonate ester to yield an ethyl-[2-n-butyl-2-hydroxymethyl]hexanoate derivative. growingscience.comresearchgate.net Subsequent hydrolysis of the ester furnishes the corresponding this compound derivative. growingscience.comresearchgate.net This intermediate then undergoes bromination of the hydroxymethyl group, followed by condensation with an aminobenzothiazole derivative. growingscience.comresearchgate.net The final and crucial step is an intramolecular cyclization, which forges the 1,5-benzothiazepine (B1259763) ring system. growingscience.comresearchgate.net This cyclization is often facilitated by a dehydrating agent like propyl phosphonic anhydride (B1165640) (T3P). growingscience.comresearchgate.net
Cyclization Reactions and Ring Closure Strategies
The ability of this compound and its derivatives to undergo cyclization is a cornerstone of its utility in heterocyclic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxyl group (or a derivative thereof) within the same molecule allows for intramolecular reactions to form lactones (cyclic esters). For example, (R)-3-(hydroxymethyl)hexanoic acid can be cyclized to form (R)-4-propyldihydrofuran-2(3H)-one. nih.govacs.org Similarly, 6-hydroxyhexanoic acid can undergo cyclization to form caprolactone. chembk.com
Furthermore, the strategic modification of the hydroxyl and carboxyl groups opens up a plethora of ring closure strategies. The hydroxyl group can be converted into a leaving group, such as a halide, facilitating intramolecular nucleophilic substitution by the carboxylate. Conversely, the carboxylic acid can be activated to promote acylation of the hydroxyl group. These strategies are fundamental to constructing various heterocyclic frameworks.
Application in the Construction of Aliphatic and Alicyclic Architectures
Beyond heterocyclic synthesis, this compound is a valuable building block for constructing complex aliphatic and alicyclic molecules. Its defined stereochemistry and functional group handles allow for its incorporation into larger carbon skeletons with a high degree of control.
The general IUPAC nomenclature for such structures follows a systematic approach where the principal functional group dictates the suffix of the name, and substituents are listed as prefixes. acdlabs.com For instance, in a substituted hexanoic acid, the hexanoic acid forms the parent chain. acdlabs.com
Strategic Utility in Multi-Step Total Synthesis Projects
The true value of a synthetic building block is often demonstrated in the context of a multi-step total synthesis of a complex natural product or a medicinally important molecule. While specific total synthesis examples prominently featuring this compound as a key starting material are not extensively detailed in the provided search results, its potential is evident. Its bifunctional nature allows it to serve as a linchpin, connecting different fragments of a larger molecule or introducing key stereocenters and functional groups. For instance, the synthesis of Brivaracetam, an antiepileptic drug, involves the use of (R)-3-(hydroxymethyl)hexanoic acid as a key intermediate. nih.govgoogle.com
Development of Novel Synthetic Reagents Derived from this compound
The reactivity of this compound's functional groups allows for its conversion into a variety of novel synthetic reagents. The carboxylic acid can be transformed into acid chlorides, esters, or amides, while the hydroxyl group can be oxidized or converted into a leaving group. These transformations generate a toolbox of reagents with tailored reactivity for specific synthetic applications.
For example, the oxidation of the hydroxymethyl group can lead to the corresponding aldehyde or dicarboxylic acid, opening up new avenues for further chemical manipulation.
Biochemical and Enzymatic Transformations of 2 Hydroxymethyl Hexanoic Acid Non Human Context
Enzymatic Biocatalysis for Synthesis and Resolution
Enzymes, particularly hydrolases and oxidoreductases, have been instrumental in the development of synthetic routes to enantiomerically pure 2-(hydroxymethyl)hexanoic acid and its derivatives. These biocatalysts operate under mild conditions and exhibit high degrees of selectivity, minimizing the need for protecting groups and reducing waste. acs.org
Esterases are a class of hydrolases that catalyze the cleavage and formation of ester bonds. unipd.it The mechanism typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) where a serine residue performs a nucleophilic attack on the carbonyl carbon of the ester substrate, forming a covalent acyl-enzyme intermediate. unipd.it This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. unipd.it
In the context of chiral acids like this compound, esterases are primarily employed in kinetic resolutions. This process involves the enantioselective hydrolysis of a racemic ester mixture. The enzyme preferentially hydrolyzes one enantiomer, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed carboxylic acid enantiomer. acs.orgsoton.ac.uk The efficiency of such resolutions is determined by the enzyme's substrate specificity and enantioselectivity. soton.ac.uk While specific studies focusing solely on esterase-mediated resolution of this compound are not prominent, the principle is widely applied to structurally similar chiral esters in the synthesis of active pharmaceutical ingredients. acs.orgunipd.it The reverse reaction, enantioselective esterification of a racemic acid in a non-aqueous medium, is also a viable strategy. unipd.itnih.gov
Lipases, another group of serine hydrolases, are extensively used in biocatalysis due to their stability in organic solvents, broad substrate scope, and high enantioselectivity. nih.govrsc.org Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a particularly versatile and widely used biocatalyst for kinetic resolutions of racemic alcohols and acids via hydrolysis, esterification, and transesterification. rsc.orgnih.govsemanticscholar.org
Beyond hydrolases, other enzyme classes have been successfully used for the asymmetric synthesis of this compound derivatives. A notable example is the whole-cell biotransformation utilizing a reductase for the production of (R)-2-hydroxymethyl hexanoic acid ethyl ester. sci-hub.ru This process involves the enzymatic reduction of the aldehyde group in 2-formyl hexanoic acid ester. sci-hub.ru The biotransformation was carried out using a selected microbial strain in a batch fermentation process, yielding the product with high enantiomeric excess. sci-hub.ru
| Parameter | Value |
|---|---|
| Biocatalyst | Fermented whole-cell biomass |
| Substrate | 2-Formyl hexanoic acid ester |
| Reaction Type | Enzymatic Reduction |
| Isolated Yield | 55% |
| Purity (¹H-NMR) | 93.7% |
| Enantiomeric Excess (ee) | >95% |
Another powerful strategy is the oxidative desymmetrisation of achiral diols. Whole cells of Acetobacter aceti have been used to oxidize one of the two enantiotopic primary alcohol groups in 2-butyl-1,3-propanediol, leading to the formation of (S)-2-(Hydroxymethyl)hexanoic acid with high enantiomeric purity. unimi.it
| Parameter | Value |
|---|---|
| Biocatalyst | Acetobacter aceti MIM 2000/28 |
| Substrate | 2-Butyl-1,3-propanediol |
| Reaction Type | Stereoselective Oxidation |
| Product Yield | 71% |
| Enantiomeric Excess (ee) | 81% |
Investigation of this compound as a Substrate or Product in Model Biochemical Pathways
Understanding how this compound might be formed or degraded in biological systems provides insight into natural metabolic networks and opportunities for pathway engineering.
While this compound is not a common central metabolite, its formation can be hypothesized through several biochemical routes in microbial systems.
Anabolic Pathways : One potential route could start from hexanoyl-CoA, a common intermediate in fatty acid metabolism. researchgate.net A hypothetical α-hydroxylase could introduce the hydroxymethyl group precursor. More plausibly, it could be formed via a pathway analogous to the production of 2-alkylmalonyl-CoAs, where carboxylated fatty acids serve as building blocks. semanticscholar.org Alternatively, microbial fermentation pathways that produce hexanoic acid could be engineered to incorporate a hydroxylation or an aldehyde transfer step followed by reduction to generate the target molecule. researchgate.netnih.gov
Catabolic Pathways : For this compound to be metabolized, it would likely first need to be activated to its coenzyme A (CoA) thioester, 2-(hydroxymethyl)hexanoyl-CoA. researchgate.net This activation would be catalyzed by an acyl-CoA synthetase or ligase. semanticscholar.orgresearchgate.net Enzymes with activity towards hexanoic acid and other substituted fatty acids have been characterized, suggesting that an enzyme capable of activating this compound could exist or be engineered. researchgate.net Once activated, the molecule could theoretically undergo β-oxidation. However, the α-substituent might cause steric hindrance for the enzymes of the standard fatty acid degradation spiral. An alternative catabolic fate could involve the oxidation of the primary alcohol group to a carboxylic acid, forming 2-butylmalonic acid, followed by further degradation.
Direct characterization of isolated enzymes with this compound as the specific substrate is limited in the literature. However, whole-cell systems have been effectively characterized for their ability to produce it, which serves as an indirect characterization of the underlying enzymatic machinery.
The study involving the production of its (R)-ethyl ester demonstrated that a reductase enzyme within the host microorganism is responsible for the stereoselective reduction of the 2-formyl hexanoic acid ester precursor. sci-hub.ru Similarly, the use of Acetobacter aceti for the synthesis of the (S)-acid points to the presence of an alcohol oxidase or dehydrogenase with high enantiotopic group selectivity, capable of distinguishing between the two primary hydroxyl groups of the 2-butyl-1,3-propanediol substrate. unimi.it These studies confirm the existence of enzymes that recognize and act upon the this compound scaffold or its immediate precursors.
Biocatalytic Approaches for Structural Modification of this compound
Biocatalysis offers precise tools for the selective structural modification of this compound, targeting its two distinct functional groups: the carboxyl group and the hydroxymethyl group.
Modification of the Carboxyl Group : The carboxylic acid moiety can be targeted by several enzyme classes.
Esterification : As discussed, lipases and esterases can catalyze the formation of esters in non-aqueous environments, converting the acid to a variety of ester derivatives. unipd.itcsic.es This is a common strategy for producing flavor compounds or modifying the physicochemical properties of a molecule. nih.gov
Amidation : Lipases such as CALB have also been shown to catalyze the formation of amide bonds between carboxylic acids and amines in anhydrous solvents, providing a green route to amide derivatives. semanticscholar.org
Reduction : Carboxylate reductase (CAR) enzymes, found in fungi and other microorganisms, can selectively reduce carboxylic acids to aldehydes. acib.atacib.at Applying a CAR to this compound would yield 2-(hydroxymethyl)hexanal, a valuable bifunctional building block.
Modification of the Hydroxymethyl Group : The primary alcohol can be a target for oxidation enzymes.
Oxidation : Alcohol dehydrogenases or oxidases could be used to oxidize the hydroxymethyl group to an aldehyde or further to a carboxylic acid. unimi.it This would transform this compound into 2-formylhexanoic acid or 2-carboxyhexanoic acid (2-butylmalonic acid), respectively. The use of Acetobacter species for oxidizing primary alcohols to carboxylic acids demonstrates the feasibility of this approach. unimi.it
These biocatalytic modifications allow for the synthesis of a diverse range of derivatives from this compound, expanding its utility as a versatile chiral starting material for further chemical synthesis.
Advanced Spectroscopic and Mechanistic Elucidation of 2 Hydroxymethyl Hexanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(hydroxymethyl)hexanoic acid. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry at the chiral center (C2).
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial assessment of the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms.
¹H NMR: The proton NMR spectrum of this compound would display characteristic signals for the terminal methyl group (triplet, ~0.9 ppm), the methylene groups of the butyl chain (multiplets, ~1.3-1.6 ppm), the methine proton at the chiral center C2 (multiplet), the diastereotopic protons of the hydroxymethyl group attached to C2 (multiplets), and the acidic proton of the carboxyl group (broad singlet).
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms, including the terminal methyl carbon, the carbons of the alkyl chain, the methine carbon at the chiral center, the hydroxymethyl carbon, and the carbonyl carbon of the carboxylic acid (~175-180 ppm).
Two-dimensional (2D) NMR techniques are employed to resolve signal overlap and to establish unambiguous atomic connectivity. science.govnih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the C2 methine proton and the protons of the adjacent methylene group (C3) as well as the protons of the hydroxymethyl group. It would also map the couplings along the entire butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. nih.govsdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule's backbone and hydroxymethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations (Predicted) |
|---|---|---|---|
| C1 (-COOH) | ~10-12 (br s) | ~178 | HMBC to H2, H on CH₂OH |
| C2 (-CH) | ~2.6 (m) | ~48 | COSY to H3, H on CH₂OH; HSQC to C2 |
| -CH₂OH | ~3.6-3.8 (m) | ~65 | COSY to H2; HSQC to C of CH₂OH; HMBC to C1, C2 |
| C3 (-CH₂) | ~1.6 (m) | ~32 | COSY to H2, H4; HSQC to C3 |
| C4 (-CH₂) | ~1.3 (m) | ~28 | COSY to H3, H5; HSQC to C4 |
| C5 (-CH₂) | ~1.3 (m) | ~22 | COSY to H4, H6; HSQC to C5 |
| C6 (-CH₃) | ~0.9 (t) | ~14 | COSY to H5; HSQC to C6 |
Since this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is often necessary. Enantiomers are indistinguishable in a standard NMR spectrum. However, the use of chiral shift reagents (CSRs), typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III) (Eu(hfc)₃), can resolve the signals of the two enantiomers. mit.eduresearchgate.net
The CSR forms diastereomeric complexes with each enantiomer in solution. harvard.edu These transient diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the ¹H NMR spectrum for the R- and S-enantiomers. mit.edu By integrating the peak areas of these resolved signals, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated. The protons closest to the coordination site (the hydroxyl and carboxyl groups) will experience the largest induced shifts.
Mass Spectrometry in Elucidating Reaction Mechanisms and Product Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. Furthermore, its fragmentation patterns provide valuable structural information. libretexts.org Electron ionization (EI) would likely lead to characteristic fragments.
Expected Fragmentation Pathways:
Loss of water ([M-18]⁺): Dehydration involving the hydroxyl and carboxylic acid groups.
Loss of the carboxyl group ([M-45]⁺): Cleavage of the C1-C2 bond. libretexts.org
Alpha-cleavage: Fission of the C-C bonds adjacent to the oxygen atoms, such as the C2-C3 bond.
McLafferty Rearrangement: Possible if derivatized to an ester, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.
Electrospray ionization (ESI), a softer ionization technique, is particularly useful for observing the molecular ion, typically as the deprotonated molecule [M-H]⁻ in negative ion mode or a protonated/sodiated molecule [M+H]⁺/[M+Na]⁺ in positive ion mode.
MS is also instrumental in reaction monitoring, allowing for the real-time tracking of reactants, intermediates, and products. waters.com Techniques like Atmospheric Solids Analysis Probe (ASAP) or direct injection ESI-MS can rapidly analyze reaction aliquots to confirm product formation and assess reaction completion without extensive sample preparation. waters.com For instance, in a synthesis of this compound, MS could be used to monitor the disappearance of the starting material's molecular ion peak and the appearance of the product's peak at m/z 145 [M-H]⁻.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Ion Formula | Description |
|---|---|---|
| 146 | [C₇H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 128 | [C₇H₁₂O₂]⁺ | Loss of H₂O |
| 115 | [C₆H₁₁O₂]⁺ | Loss of CH₂OH (alpha-cleavage) |
| 101 | [C₆H₁₃O]⁺ | Loss of COOH |
| 87 | [C₄H₇O₂]⁺ | McLafferty-type rearrangement fragment (if esterified) |
| 73 | [C₃H₅O₂]⁺ | Cleavage at C3-C4 bond |
Infrared and Raman Spectroscopy for Functional Group Analysis in Synthetic Transformations
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in this compound and for monitoring their transformations during synthesis. These two techniques are complementary.
Infrared (IR) Spectroscopy: IR spectroscopy excels at detecting polar bonds. The spectrum of this compound would be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The O-H stretch of the primary alcohol would appear as a broad band around 3200-3500 cm⁻¹. A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid would be present around 1700-1725 cm⁻¹. C-H stretching vibrations from the alkyl chain would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The C-C backbone of the alkyl chain would give rise to distinct signals in the Raman spectrum. While the O-H stretch is typically weak in Raman, the C=O stretch provides a moderately strong band. The C-H stretching and bending modes are also clearly visible.
During a synthetic transformation, such as the esterification of the carboxylic acid, IR spectroscopy would show the disappearance of the broad O-H acid band and the appearance of a new C-O ester band (~1100-1300 cm⁻¹), along with a shift in the C=O stretching frequency.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H (alcohol) | Stretching | 3500-3200 | 3500-3200 | Broad, Strong (IR); Weak (Raman) |
| O-H (acid) | Stretching | 3300-2500 | 3300-2500 | Very Broad, Strong (IR); Weak (Raman) |
| C-H (alkyl) | Stretching | 2960-2850 | 2960-2850 | Strong (IR & Raman) |
| C=O (acid) | Stretching | 1725-1700 | 1725-1700 | Very Strong (IR); Moderate (Raman) |
| C-O (alcohol/acid) | Stretching | 1320-1210 | - | Medium (IR) |
| C-H | Bending | 1470-1350 | 1470-1350 | Medium (IR & Raman) |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis (if applicable to derivatives)
While obtaining a suitable single crystal of this compound itself may be challenging due to its likely physical state and intermolecular hydrogen bonding flexibility, its derivatives can often be crystallized and analyzed by X-ray crystallography. This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.
By synthesizing a crystalline derivative—for example, by forming an amide with a chiral amine or an ester with a heavy atom-containing alcohol—it is possible to resolve the absolute configuration (R or S) at the C2 chiral center. The resulting crystal structure would reveal the precise spatial arrangement of the butyl group, the hydroxymethyl group, and the derivatized carboxyl group around the chiral carbon. This information is definitive and serves as a benchmark for calibrating other stereochemical analysis methods, such as NMR with chiral shift reagents or circular dichroism. The solid-state conformation, including details of intermolecular interactions like hydrogen bonding, can also be elucidated, providing insight into the molecule's packing and solid-state behavior. mdpi.com
Computational and Theoretical Investigations of 2 Hydroxymethyl Hexanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of 2-(hydroxymethyl)hexanoic acid. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Electronic Structure: The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations, often using a basis set like 6-311+G(d,p), can be employed to optimize the molecular geometry of this compound to its lowest energy state. From this optimized structure, various electronic properties can be determined. Key descriptors include the distribution of electron density, the mapping of the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The MEP map identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be the most electron-rich sites, appearing as red or yellow on a standard MEP map, while the hydrogen of the hydroxyl and carboxyl groups would be electron-poor regions, appearing blue.
Reactivity Descriptors: The energies of the HOMO and LUMO are crucial for predicting reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative prediction of which atoms are most susceptible to nucleophilic or electrophilic attack. For instance, calculations would likely pinpoint the carbonyl carbon as a primary site for nucleophilic attack and the acidic proton of the carboxyl group as the most probable site for deprotonation.
Table 7.1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are representative examples based on typical DFT calculations for similar organic acids and are for illustrative purposes.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability (ionization potential) |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (electron affinity) |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |
Conformational Analysis and Energy Minimization Studies
The flexibility of the butyl chain and the rotation around the C-C and C-O single bonds mean that this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers, which are those that reside at energy minima on the potential energy surface.
Ab initio and DFT methods are used to perform these analyses. acs.orgrsc.org The process typically involves a systematic search of the conformational space by rotating key dihedral angles, followed by geometry optimization and energy calculation for each starting structure. For this compound, the key rotations would be around the Cα-Cβ bond of the hexanoic acid backbone and the C2-C(H2OH) bond connecting the hydroxymethyl group.
Energy minimization studies calculate the relative energies of these different conformers, allowing for the determination of the global minimum (the most stable conformer) and other low-energy local minima. upenn.edu The results can be presented as a potential energy surface or a table of relative stabilities.
Table 7.2: Relative Energies of Hypothetical Conformers of this compound Note: This table is illustrative, showing potential conformers and the expected trend in stability based on the principles of conformational analysis.
| Conformer Description | Key Feature | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A | Intramolecular H-bond (OH···O=C) | 0.00 (Global Minimum) |
| Conformer B | Intramolecular H-bond (COOH···OH) | 1.25 |
| Conformer C | Extended chain, no H-bond | 3.50 |
| Conformer D | Gauche interaction in alkyl chain | 4.75 |
Molecular Modeling of Reaction Transition States and Pathways
Molecular modeling is a powerful technique for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, several reactions are of interest, including its esterification, oxidation of the primary alcohol, and intramolecular cyclization to form a lactone. Computational methods, primarily DFT, can be used to model these transformations. acs.org The process involves locating the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface. This is a complex computational task that requires specialized algorithms.
Table 7.3: Illustrative Energy Profile for the Lactonization of this compound Note: The values are hypothetical and serve to illustrate the data obtained from modeling a reaction pathway.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State (TS1) | Formation of tetrahedral intermediate | +25.0 |
| Intermediate | Tetrahedral intermediate | +15.5 |
| Transition State (TS2) | Collapse of intermediate, water loss | +22.0 |
| Product | α-Butyl-γ-butyrolactone + H₂O | -5.0 |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the identity and structure of a synthesized compound. researchgate.net
Vibrational Spectroscopy: After optimizing the geometry of this compound, a frequency calculation can be performed using DFT methods (e.g., B3LYP/6-311++G(d,p)). researchgate.net This calculation provides the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. The calculations can aid in the assignment of complex experimental spectra by visualizing the atomic motions associated with each vibrational mode.
NMR Spectroscopy: The prediction of NMR spectra is another valuable application. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants of the ¹H and ¹³C nuclei in the molecule. These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted chemical shifts can be compared directly with experimental NMR data to support structural elucidation. nih.gov
Table 7.4: Predicted vs. Typical Experimental Spectroscopic Data for this compound Note: Predicted values are illustrative and based on standard computational methods. Experimental ranges are typical for the respective functional groups.
| Spectroscopic Data | Predicted Value | Typical Experimental Range |
|---|---|---|
| IR: ν(O-H), carboxylic acid | 3450 cm⁻¹ (scaled) | 3300-2500 cm⁻¹ (broad) |
| IR: ν(C=O), carboxylic acid | 1725 cm⁻¹ (scaled) | 1720-1700 cm⁻¹ |
| IR: ν(O-H), alcohol | 3550 cm⁻¹ (scaled) | 3500-3200 cm⁻¹ (broad) |
| ¹H NMR: δ(COOH) | 12.1 ppm | 10-13 ppm |
| ¹³C NMR: δ(C=O) | 178 ppm | 175-185 ppm |
| ¹³C NMR: δ(CH₂OH) | 65 ppm | 60-70 ppm |
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel Stereoselective Synthesis Strategies
The presence of a chiral center at the C2 position of 2-(hydroxymethyl)hexanoic acid means that its enantiomers, (R)-2-(hydroxymethyl)hexanoic acid and (S)-2-(hydroxymethyl)hexanoic acid, may exhibit distinct biological activities or serve as specific precursors in asymmetric synthesis. Consequently, the development of efficient stereoselective synthesis strategies is a significant area of ongoing research.
Current research focuses on two main approaches: biocatalysis and the use of chiral auxiliaries. Biocatalytic methods leverage the high stereoselectivity of enzymes. For instance, whole-cell processes using microorganisms like Streptomyces hydrogenans or Nocardia opaca have been shown to produce (R)-2-hydroxymethyl pentanoic acid ethyl ester with high enantiomeric excess, a strategy that can be adapted for the hexanoic acid analogue. sci-hub.ru One documented biocatalytic reduction of the corresponding 2-formyl hexanoic acid ester yielded the (R)-hydroxymethyl derivative with an enantiomeric excess (ee) greater than 95%. sci-hub.ru
Another promising route involves asymmetric halolactonization. This method can employ a chiral auxiliary like L-proline to guide the stereochemical outcome during the formation of a lactone intermediate, which is then hydrolyzed to the desired chiral acid. While this can achieve high optical purity (>95% ee), challenges include byproduct formation and the need for chromatographic purification.
| Strategy | Catalyst/Auxiliary | Key Intermediate | Stereoselectivity (ee) | Reported Yield | Reference |
| Biocatalytic Reduction | Whole-cell reductase | 2-formyl hexanoic acid ester | >95% (for R-enantiomer) | 55% (isolated) | sci-hub.ru |
| Asymmetric Halolactonization | L-proline | Bromolactone | >95% | 60-70% (overall) |
This table provides a comparative overview of emerging stereoselective synthesis strategies for this compound and its esters.
Future work will likely focus on discovering more efficient and robust enzymes, optimizing reaction conditions to improve yields, and developing catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries, thereby enhancing atom economy.
Exploration of this compound in Materials Science Precursors
The dual functionality of this compound makes it an attractive monomer for the synthesis of novel polymers and materials. The hydroxyl group can participate in condensation polymerization to form polyesters, while the carboxylic acid group offers a site for further modification or cross-linking.
Research into structurally related compounds highlights this potential. For example, 2-ethyl-2-(hydroxymethyl)hexanoic acid is a component in complex polymers used in coatings, adhesives, and plastics. ontosight.aimarketresearchintellect.com These polymers, often synthesized with diols like pentaerythritol, exhibit tailored properties such as enhanced durability, flexibility, and chemical resistance. ontosight.ai
The exploration of this compound as a precursor could lead to the development of:
Biodegradable Polyesters: Its structure could be incorporated into polyester (B1180765) backbones, potentially improving biodegradability for applications in sustainable packaging or medical devices.
Functional Coatings: The free functional groups could be used to anchor other molecules, creating surfaces with specific properties like hydrophilicity, hydrophobicity, or antimicrobial activity.
Resins and Composites: As a component in alkyd resins or as a matrix material, it could enhance the mechanical and thermal properties of composites. ontosight.ai
Future research will involve the synthesis and characterization of polymers derived from this compound, evaluating their physical and chemical properties for various material science applications.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing (flow chemistry) offers significant advantages in terms of safety, efficiency, scalability, and process control. The synthesis of this compound and its derivatives is well-suited for integration into such platforms.
A key synthetic route involves the aldol (B89426) condensation of an aldehyde with formaldehyde, followed by oxidation. This process has been developed as a continuous industrial method for the precursor, 2-ethyl-2-(hydroxymethyl)hexanal, which can then be oxidized to the corresponding acid. Such a setup allows for efficient reagent recycling and high atom economy. More recently, chemoenzymatic syntheses combining metal-catalyzed reactions with biocatalysis have been successfully implemented in consecutive fixed-bed flow reactors, achieving high yields and stability over extended periods of operation for related compounds. rsc.org
Integrating the synthesis of this compound into flow platforms would involve:
Reactor Design: Developing packed-bed reactors with immobilized catalysts or enzymes for continuous conversion.
Process Optimization: Fine-tuning parameters such as flow rate, temperature, and pressure to maximize yield and purity.
In-line Analysis: Incorporating real-time analytical techniques (e.g., IR, UV-Vis) to monitor the reaction progress and ensure quality control.
This approach would facilitate a more sustainable and cost-effective large-scale production, making the compound more accessible for broad academic and industrial research.
Advanced Analytical Method Development for Research Quantitation
Accurate and reliable analytical methods are crucial for characterizing this compound, quantifying its purity, and monitoring its reactions. A suite of standard techniques is employed for its analysis, with ongoing research aimed at improving sensitivity, resolution, and throughput.
Standard Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environments of the proton and carbon atoms.
Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique confirms the molecular weight and can be used to identify the compound in complex mixtures. nih.gov Electrospray ionization (ESI-MS) in negative ion mode is typically effective for this carboxylic acid.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying the purity of this compound. A reverse-phase C18 column with UV detection is commonly used.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups, namely the broad O-H stretch of the carboxylic acid and the C=O stretch. ontosight.ai
| Analytical Technique | Purpose | Key Information Provided | Typical Conditions/Parameters | Reference |
| HPLC | Purity Quantification | Percentage purity of the sample | Reverse-phase C18 column, UV detection (210–220 nm) | |
| NMR (¹H, ¹³C) | Structural Confirmation | Confirms proton and carbon environments of functional groups | - | |
| GC-MS | Identification & Quantitation | Molecular weight confirmation and analysis in mixtures | Helium carrier gas, appropriate temperature program | nih.gov |
| FT-IR | Functional Group ID | Confirms presence of -OH and -C=O groups | - | ontosight.ai |
This table summarizes the primary analytical methods used for the characterization and quantitation of this compound.
Future development in this area will focus on creating ultra-sensitive methods for detecting trace amounts of the compound and its derivatives in complex biological or environmental samples. This may include the development of specific derivatization agents for GC-MS analysis or the use of high-resolution mass spectrometry for metabolomics studies.
Design and Synthesis of Chemically Versatile Derivatives for Academic Exploration
The functional groups of this compound provide reactive handles for the synthesis of a wide array of derivatives, opening up new avenues for chemical research.
Reactions at the Hydroxymethyl Group:
Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a second carboxylic acid group, forming a substituted adipic acid derivative.
Esterification: Reaction with various acyl chlorides or carboxylic acids can yield a range of esters with different properties.
Halogenation: The hydroxyl group can be substituted with a halogen, such as bromine, to create intermediates like 2-(bromomethyl)hexanoic acid. google.com These halo-derivatives are highly versatile precursors for introducing other functional groups via nucleophilic substitution.
Reactions at the Carboxylic Acid Group:
Reduction: The carboxyl group can be reduced to a primary alcohol, yielding 2-butyl-1,3-propanediol.
Amidation: Reaction with amines forms amides, which are important functional groups in many biologically active molecules.
Esterification: The carboxylic acid can be readily converted to various esters, which can serve as protecting groups or modify the compound's solubility and reactivity. sci-hub.ru
| Functional Group | Reaction Type | Reagent(s) | Resulting Derivative | Reference |
| Hydroxymethyl (-CH₂OH) | Oxidation | KMnO₄ or CrO₃ | Dicarboxylic acid | |
| Hydroxymethyl (-CH₂OH) | Bromination/Hydrolysis | HBr, H₂SO₄ | 2-(Bromomethyl)hexanoic acid | google.com |
| Carboxylic Acid (-COOH) | Reduction | LiAlH₄ or NaBH₄ | Diol | |
| Carboxylic Acid (-COOH) | Amidation | Amine, coupling agent | Amide |
This table illustrates the chemical versatility of this compound by showing key reactions at its functional groups.
The design and synthesis of such derivatives are critical for structure-activity relationship (SAR) studies in medicinal chemistry, for creating novel monomers for polymer science, and for developing new ligands for catalysis.
Q & A
Basic Research Questions
Q. What purification techniques are recommended for isolating 2-(hydroxymethyl)hexanoic acid with high purity?
- Methodological Answer: Recrystallization is effective due to its distinct melting point (60–62°C) . For impurities requiring further removal, column chromatography with polar stationary phases (e.g., silica gel) and eluents like ethyl acetate/hexane mixtures can enhance purity. Assay results (98% purity) from commercial batches suggest these methods are scalable .
| Purification Method | Conditions/Notes | Reference |
|---|---|---|
| Recrystallization | Solvent: Ethanol/water mixtures | |
| Column Chromatography | Stationary phase: Silica gel |
Q. How can solubility in supercritical CO₂ be optimized for extraction or reaction processes?
- Methodological Answer: Solubility in supercritical CO₂ is influenced by temperature (30–60°C), pressure (10–25 MPa), and cosolvents (e.g., ethanol). Experimental designs should prioritize phase behavior studies using high-pressure view cells or gravimetric analysis .
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 40–50°C | |
| Pressure | 15–20 MPa |
Advanced Research Questions
Q. How does this compound influence the properties of aliphatic copolyesters?
- Methodological Answer: The hydroxymethyl group introduces branching and hydroxyl functionality, enhancing hydrophilicity and crosslinking potential. In copolymer synthesis (e.g., with lactides or caprolactones), higher monomer ratios (10–20 mol%) increase glass transition temperatures (Tg) but may reduce crystallinity. Characterization via GPC and DSC is critical to correlate structure with mechanical properties .
| Copolyester Property | Impact of Hydroxymethyl Group | Reference |
|---|---|---|
| Hydrophilicity | Increased water absorption | |
| Thermal Stability | Moderate improvement (Tg +5–10°C) |
Q. What factors explain discrepancies in reported melting points (e.g., 60–62°C vs. other values)?
- Data Contradiction Analysis: Variations arise from polymorphic forms, impurity profiles, or hydration states. Researchers should:
Verify purity via HPLC or NMR.
Use differential scanning calorimetry (DSC) to detect polymorphs.
Control crystallization solvents (e.g., anhydrous vs. aqueous) .
| Factor | Mitigation Strategy | Reference |
|---|---|---|
| Polymorphism | Slow cooling during crystallization | |
| Hydration | Drying under vacuum (40°C, 24h) |
Methodological Guidance for Experimental Design
Q. How can researchers assess the compound’s stability under reactive conditions (e.g., esterification)?
- Answer: Stability studies should monitor:
- Thermal Degradation: TGA at 25–200°C (heating rate 10°C/min).
- Chemical Reactivity: Track hydroxymethyl group retention via FTIR (C-O stretch at 1050 cm⁻¹) after reactions .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Answer:
-
HPLC: C18 column, mobile phase: 0.1% H₃PO₄/acetonitrile (85:15), UV detection at 210 nm .
-
GC-MS: Derivatization (e.g., silylation) to improve volatility .
Technique Conditions LOD/LOQ Reference HPLC C18, 0.1% H₃PO₄/ACN LOD: 0.1 µg/mL GC-MS BSTFA derivatization, 70 eV EI LOQ: 1 ppm
Critical Considerations for Data Interpretation
- Conflicting Solubility Data: While supercritical CO₂ solubility is documented , discrepancies in polar solvents (e.g., DMSO, water) require validation via shake-flask methods or Hansen solubility parameter modeling.
- Toxicity Profile: Acute toxicity (LD50 > 2000 mg/kg in rats) suggests moderate handling risks, but prolonged exposure requires PPE (gloves, N95 masks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
